Glutaminyl Cyclase Inhibitor 3 Demonstrates Superior In Vitro Potency vs. First-Generation Inhibitor PBD150
Glutaminyl Cyclase Inhibitor 3 (compound 212) was identified as part of a structure-activity relationship (SAR) study that achieved a 5- to 40-fold increase in potency compared to a known QC inhibitor [1]. Its IC50 of 4.5 nM represents a >10-fold improvement over the first-generation QC inhibitor PBD150, which has a reported Ki of 60 nM [2].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 4.5 nM |
| Comparator Or Baseline | PBD150 (Ki = 60 nM) |
| Quantified Difference | Target compound is >13-fold more potent than PBD150 based on the Ki value. |
| Conditions | Human glutaminyl cyclase (hQC) inhibition assay. |
Why This Matters
This substantial increase in potency allows for the use of lower compound concentrations in cellular assays, reducing the likelihood of off-target effects and solvent-related cytotoxicity.
- [1] Hoang VH, et al. Discovery of Potent Human Glutaminyl Cyclase Inhibitors as Anti-Alzheimer's Agents Based on Rational Design. J Med Chem. 2017;60(6):2573-2590. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. PBD150: Ligand Activity Charts. View Source
